molecular formula C11H13ClO B14058550 1-(2-Chloro-6-ethylphenyl)propan-2-one

1-(2-Chloro-6-ethylphenyl)propan-2-one

Katalognummer: B14058550
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: RFJZEAAOBIMVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-6-ethylphenyl)propan-2-one typically involves the reaction of 2-chloro-6-ethylbenzaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetone in the presence of an acid catalyst to facilitate the condensation reaction . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

1-(2-Chloro-6-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-ethylphenyl)propan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 1-(2-Chloro-6-ethylphenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-6-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)propan-2-one: Lacks the ethyl group, which may affect its reactivity and applications.

    1-(2-Ethylphenyl)propan-2-one:

    1-(2-Chloro-6-methylphenyl)propan-2-one: Contains a methyl group instead of an ethyl group, which can influence its behavior in chemical reactions.

Eigenschaften

Molekularformel

C11H13ClO

Molekulargewicht

196.67 g/mol

IUPAC-Name

1-(2-chloro-6-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO/c1-3-9-5-4-6-11(12)10(9)7-8(2)13/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

RFJZEAAOBIMVQV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)Cl)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.